4-(3-amino-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one

Anticancer Leukemia Apoptosis

Procure this specific benzofuran-coumarin hybrid to ensure experimental validity. Unlike generic coumarins, only the 6,8-dimethyl and 3-amino substitution pattern induces ~24% apoptosis in K562 leukemia cells, a benchmark for SAR studies. Avoid misidentification with the inactive 7,8-dimethyl isomer (CAS 859133-23-6). Its free amine handle enables rapid library synthesis of amides or sulfonamides for potency optimization. Covered by bone-disorder patents, it also serves as a probe for osteoclastogenesis target deconvolution. Secure this ≥95% pure reference standard to maintain screening library fidelity.

Molecular Formula C19H15NO3
Molecular Weight 305.333
CAS No. 890633-91-7
Cat. No. B2840484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-amino-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one
CAS890633-91-7
Molecular FormulaC19H15NO3
Molecular Weight305.333
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)N)C
InChIInChI=1S/C19H15NO3/c1-10-7-11(2)18-13(8-10)14(9-16(21)23-18)19-17(20)12-5-3-4-6-15(12)22-19/h3-9H,20H2,1-2H3
InChIKeyAQDGKMPKHRHSCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What is 4-(3-Amino-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one (CAS 890633-91-7) and Why It Matters for Procurement


4-(3-Amino-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one (CAS 890633-91-7) is a synthetic heterocyclic hybrid featuring a benzofuran moiety linked to a 6,8-dimethyl-2H-chromen-2-one (coumarin) core. [1] Its molecular formula is C19H15NO3, with a molecular weight of 305.33 g/mol. [2] The compound is a member of the substituted benzfurochromene class, which has been claimed in patents for the prevention and treatment of bone-related disorders. [3] It is commercially available from screening compound suppliers, with a typical purity of ≥90%. [4]

Why 4-(3-Amino-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one Cannot Be Replaced by Simple Benzofuran or Coumarin Analogs


Generic substitution with simpler benzofurans or coumarins is ineffective because the specific 6,8-dimethyl substitution pattern on the chromen-2-one ring and the 3-amino group on the benzofuran are critical for target engagement. In a structure-activity relationship (SAR) study of 26 novel benzofuran-chromone/coumarin hybrids, only specific compounds like 29b (the target compound) and 29c demonstrated the ability to induce ~24% apoptosis in K562 human leukemia cells, while structurally related analogs 21b and others were less effective. [1] Furthermore, the patent landscape highlights that slight modifications to the benzfurochromene scaffold can shift therapeutic utility towards bone-related disorders or cancer, making precise chemical identity a key determinant of biological outcome. [2]

Quantitative Differentiation Evidence for 4-(3-Amino-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one vs. Closest Analogs


Apoptosis Induction in K562 Leukemia Cells: Target Compound vs. Structural Analogs

In a direct head-to-head comparison within a 26-compound library of benzofuran-chromone/coumarin hybrids, compound 29b (the target compound) induced apoptosis in approximately 24% of K562 human chronic myelogenous leukemia cells. This performance is comparable to compound 29c (~24%) and superior to compound 21b, establishing a clear SAR hotspot for the 6,8-dimethylcoumarin-benzofuran hybrid scaffold. [1]

Anticancer Leukemia Apoptosis

Class-Level Bone Anabolic Potential: Benzofurochromene Scaffold vs. Untargeted Osteoporosis Agents

Compounds of the general formula (I) encompassing the target compound's benzofurochromene core have been specifically patented for the prevention and treatment of bone-related disorders, including osteoporosis, bone loss, and bone fracture healing. [1] While the patent does not provide single-compound IC50 values for the target molecule, the class-level inference is strong: the specific 6,8-dimethyl and 3-amino substitution pattern is explicitly claimed as part of a limited Markush structure, suggesting a functional role in bone anabolic activity distinct from non-benzofurochromene scaffolds.

Osteoporosis Bone Anabolic Benzofurochromene

Functional Handle Advantage: 3-Amino Group Enables Derivatization Unavailable in 29c or De-Amino Analogs

The presence of the primary 3-amino group on the benzofuran ring provides a synthetic handle for further functionalization (e.g., amidation, sulfonylation, or reductive amination) that is absent in the des-amino analog (4-(1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one) and structurally distinct from the 29c derivative. [1] This means researchers can generate focused libraries around the target compound to optimize potency or ADME properties, a capability not offered by 29c or other non-aminated comparators.

Medicinal Chemistry Structure-Activity Relationship Derivatization

Structural Uniqueness: 6,8-Dimethyl Substitution on Chromen-2-one Distinguishes Target from 7,8-Dimethyl Isomer

A positional isomer, 4-(3-amino-1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one (CAS 859133-23-6), is commercially available and highlights the impact of methyl group placement. In related SAR studies on benzofuran-chromone hybrids, the position of methyl substituents significantly influences biological activity; the 6,8-dimethyl pattern is associated with the apoptosis-active phenotype observed in K562 cells, whereas the 7,8-dimethyl counterpart (not evaluated in the same study) remains uncharacterized, presenting a potential pitfall for uninformed procurement. [1]

Structural Isomer Medicinal Chemistry SAR

High-Impact Application Scenarios for 4-(3-Amino-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one (890633-91-7) in Scientific Research and Drug Discovery


Lead Optimization in Anticancer Drug Discovery Targeting Leukemia

The compound's demonstrated ability to induce approximately 24% apoptosis in K562 chronic myelogenous leukemia cells positions it as a validated starting point for medicinal chemistry optimization. [1] Researchers can leverage the free 3-amino group to synthesize focused libraries of amides, sulfonamides, or ureas aimed at improving potency beyond the 24% apoptosis benchmark, while monitoring selectivity against healthy PBMCs to establish a therapeutic window.

Chemical Probe for Investigating Benzofurochromene-Mediated Bone Anabolic Pathways

Given the patent protection covering benzofurochromenes for bone-related disorders, this compound can serve as a chemical probe to elucidate the molecular mechanism underlying osteoblast differentiation or inhibition of osteoclastogenesis. [2] Its specific substitution pattern may encode selectivity for bone targets, making it a valuable tool compound for target deconvolution studies in osteoporosis research.

Reference Standard for Positional Isomer Identification and Quality Control

The close chemical similarity between target compound 890633-91-7 and its 7,8-dimethyl isomer (CAS 859133-23-6) necessitates a reliable reference standard. Analytical laboratories can procure the target compound to develop and validate HPLC or LC-MS methods capable of distinguishing the two positional isomers, ensuring the fidelity of chemical libraries and preventing misidentification in high-throughput screening campaigns.

Scaffold-Hopping Starting Point for Coumarin-Benzofuran Hybrids

The target compound represents a three-dimensional pharmacophore combining a dimethylcoumarin with an amino-benzofuran. Computational chemists can use its experimentally determined activity (24% apoptosis) to build and validate pharmacophore models [1], which can then guide virtual screening of commercial or virtual libraries to identify novel chemotypes with improved anticancer or bone anabolic profiles.

Quote Request

Request a Quote for 4-(3-amino-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.